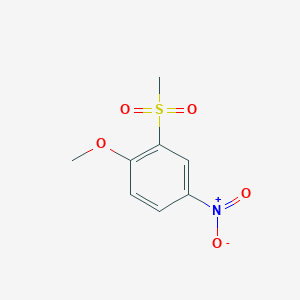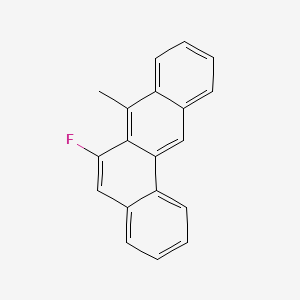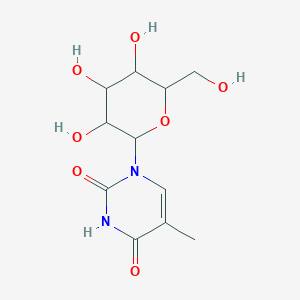
1-Methoxy-2-(methylsulfonyl)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-2-(methylsulfonyl)anisole is an organic compound with the molecular formula C8H9NO5S and a molecular weight of 231.23 g/mol It is characterized by the presence of a nitro group (-NO2), a methylsulfonyl group (-SO2CH3), and a methoxy group (-OCH3) attached to a benzene ring
Méthodes De Préparation
The synthesis of 4-Nitro-2-(methylsulfonyl)anisole typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-(methylsulfonyl)anisole using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures . The reaction proceeds through the formation of a nitronium ion (NO2+), which acts as the electrophile and substitutes a hydrogen atom on the aromatic ring.
Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
4-Nitro-2-(methylsulfonyl)anisole undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-amino-2-(methylsulfonyl)anisole, while nucleophilic substitution with hydroxide ions can produce 4-hydroxy-2-(methylsulfonyl)anisole .
Applications De Recherche Scientifique
4-Nitro-2-(methylsulfonyl)anisole has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Nitro-2-(methylsulfonyl)anisole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The methylsulfonyl group can also influence the compound’s reactivity and interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
4-Nitro-2-(methylsulfonyl)anisole can be compared with other similar compounds, such as:
4-Nitroanisole: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
2-Nitroanisole: Has the nitro group in a different position, affecting its reactivity and biological activity.
4-Methylsulfonylanisole: Lacks the nitro group, resulting in different chemical and biological properties.
The presence of both the nitro and methylsulfonyl groups in 4-Nitro-2-(methylsulfonyl)anisole makes it unique and versatile for various applications.
Propriétés
Formule moléculaire |
C8H9NO5S |
|---|---|
Poids moléculaire |
231.23 g/mol |
Nom IUPAC |
1-methoxy-2-methylsulfonyl-4-nitrobenzene |
InChI |
InChI=1S/C8H9NO5S/c1-14-7-4-3-6(9(10)11)5-8(7)15(2,12)13/h3-5H,1-2H3 |
Clé InChI |
YMPAIMKKGNGFRN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B13424989.png)




![7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13425005.png)

![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)



